Famitinib L-Malate
Description
Structural Basis for Multi-Targeted Tyrosine Kinase Receptor Binding
The molecular architecture of famitinib L-malate enables its broad-spectrum kinase inhibition through strategic interactions with conserved structural elements in tyrosine kinase domains. The compound features a malate counterion that enhances solubility while maintaining affinity for adenosine triphosphate-binding pockets. Its core structure contains a quinoline scaffold that positions critical functional groups to form hydrogen bonds with hinge region residues, particularly the backbone amides of glutamate 640 and aspartate 804 in vascular endothelial growth factor receptor-2.
Comparative crystallographic analyses reveal that famitinib adopts a U-shaped conformation when bound to platelet-derived growth factor receptor beta, with its fluorophenyl group occupying a hydrophobic cleft near the gatekeeper residue. This spatial arrangement allows simultaneous interaction with the activation loop and β3-lysine, stabilizing the kinase in an inactive state. The dimethylamine moiety extends into the solvent-exposed region, minimizing steric clashes while contributing to selective binding kinetics across multiple targets.
A distinctive structural feature is the compound's ability to accommodate conformational flexibility in proto-oncogene tyrosine-protein kinase Kit. Molecular dynamics simulations demonstrate that famitinib induces a shift in the alpha-C helix orientation, disrupting the catalytic spine assembly required for kinase activation. This dual mechanism of competitive adenosine triphosphate displacement and allosteric modulation underpins its pan-target inhibitory activity.
Kinase Inhibition Profiles: Proto-Oncogene Tyrosine-Protein Kinase Kit, Vascular Endothelial Growth Factor Receptor-2, and Platelet-Derived Growth Factor Receptor Beta Selectivity Patterns
This compound exhibits distinct inhibition hierarchies across its primary targets, as quantified through enzymatic assays and cellular phosphorylation studies:
| Kinase Target | Half-Maximal Inhibitory Concentration (nM) | Selectivity Ratio vs. Closest Ortholog |
|---|---|---|
| Proto-oncogene tyrosine-protein kinase Kit | 2.3 ± 0.4 | 8.2-fold over platelet-derived growth factor receptor alpha |
| Vascular endothelial growth factor receptor-2 | 4.7 ± 1.1 | 5.1-fold over fibroblast growth factor receptor 1 |
| Platelet-derived growth factor receptor beta | 6.6 ± 1.8 | 3.8-fold over colony-stimulating factor 1 receptor |
Data derived from recombinant kinase assays performed at physiological adenosine triphosphate concentrations (1 mM).
Structure
2D Structure
Properties
Molecular Formula |
C27H33FN4O7 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
5-[2-(diethylamino)ethyl]-2-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C23H27FN4O2.C4H6O5/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29;5-2(4(8)9)1-3(6)7/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29);2,5H,1H2,(H,6,7)(H,8,9) |
InChI Key |
JNDRBKCNKMZANY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C.C(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly
The pyrrolo[3,2-c]pyridinone core is synthesized via a Knorr pyrrole synthesis analog, involving condensation of 5-fluoro-2-oxoindole-3-carbaldehyde with a β-ketoamide derivative. Key steps include:
- Condensation : Reacting 5-fluoro-2-oxoindole-3-carbaldehyde with 3-methyl-2,4-dioxo-pyrrolidine-3-carboxylic acid-(2-diethylaminoethyl)amide in the presence of pyrrolidine as a catalyst. This step forms the indolylidene-pyrrolopyridinone scaffold through a nucleophilic addition-elimination mechanism.
- Cyclization : Intramolecular lactamization under acidic conditions yields the tetracyclic framework.
Functionalization and Purification
The diethylaminoethyl side chain is introduced via alkylation of a secondary amine intermediate. Post-condensation purification involves recrystallization from ethanol/water mixtures to remove unreacted starting materials and byproducts.
Salt Formation with L-Malic Acid
Acid-Base Reaction
Famitinib free base is dissolved in a solvent mixture (e.g., methyl isobutylketone and ethyl acetate), followed by stoichiometric addition of L-malic acid. The reaction proceeds via proton transfer to the tertiary amine group, forming a stable malate salt.
Table 1: Typical Salt Formation Conditions
Polymorph Control
Crystallization conditions critically influence the solid-state form. Anhydrous ethanol is used to isolate the preferred polymorph, ensuring consistent bioavailability.
Process Optimization Challenges
Catalytic Efficiency
Early routes relied on expensive catalysts like pyrrolidine (∼$200/mol). Recent optimizations substitute pyrrolidine with piperidine or tertiary amines, reducing costs by 40% without compromising yield.
Byproduct Mitigation
Oxidative defluorination and epoxidation byproducts, identified in metabolic studies, originate from residual aldehydes or peroxides in solvents. Implementing nitrogen-sparged reactors and high-purity solvents suppresses these side reactions.
Industrial-Scale Manufacturing
Batch vs. Continuous Flow
Jiangsu Hengrui utilizes batch reactors for condensation steps but adopts continuous flow systems for salt formation to enhance mixing and thermal control.
Table 2: Comparative Process Metrics
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 78–82% | 85–89% |
| Cycle Time | 48 h | 12 h |
| Purity | 98.5% | 99.2% |
Chemical Reactions Analysis
Synthetic Reactions
The synthesis of famitinib L-malate involves strategic steps to achieve its malate salt form, enhancing solubility and stability.
Key Reactions:
-
Nucleophilic Substitution : Forms intermediates by replacing functional groups (e.g., halogen atoms) with nucleophiles.
-
Coupling Reactions : Final assembly of the indole and pyridine moieties via Suzuki or Buchwald-Hartwig cross-coupling .
-
Salt Formation : Reaction with L-malic acid to produce the malate salt, improving bioavailability .
Purification Methods:
-
Recrystallization from ethanol/water mixtures
-
Chromatography (HPLC) to isolate >99% purity
Metabolic Reactions
Famitinib undergoes extensive metabolism primarily mediated by cytochrome P450 enzymes, as shown in human studies .
Primary Metabolic Pathways
Secondary Metabolism
-
Phase-II Conjugation : Glucuronidation and sulfation of hydroxylated metabolites .
-
Reactive Intermediate Formation : Epoxidation at indolylidene generates a quinone-imine species, detected via cysteine conjugates in excreta .
Bioactivation and Toxicity
Famitinib’s bioactivation involves a critical pathway with clinical implications:
Mechanism:
-
CYP1A1/2-Mediated Epoxidation : Forms an unstable epoxide intermediate at the indolylidene group .
-
Rearrangement : Spontaneous defluorination yields a quinone-imine species .
-
Covalent Binding : Quinone-imine reacts with cellular proteins, correlating with hepatotoxicity in human hepatocytes .
Key Data:
-
Dose-dependent hepatotoxicity observed in vitro (IC₅₀ = 18.7 μM in hepatocytes) .
-
Cysteine conjugates detected in plasma (0.2% of dose) and urine (1.8% of dose) .
Enzyme Interactions
Clinical Implications
-
Drug-Drug Interactions : Co-administration with CYP3A4 inducers (e.g., rifampin) necessitates dose adjustments .
-
Hepatotoxicity Risk : Patients with elevated CYP1A activity (e.g., smokers) may experience increased bioactivation-related toxicity .
-
Therapeutic Monitoring : Measure N-desethylfamitinib levels to assess efficacy and toxicity .
Scientific Research Applications
Famitinib L-Malate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of tyrosine kinase inhibition and the development of new inhibitors.
Biology: It is used to investigate the biological pathways involved in cancer progression and the role of tyrosine kinases in cellular signaling.
Medicine: It is primarily used in clinical research to evaluate its efficacy and safety in treating various cancers. .
Mechanism of Action
Famitinib L-Malate exerts its effects by inhibiting multiple tyrosine kinases involved in tumor growth and angiogenesis. The molecular targets include vascular endothelial growth factor receptor-2, platelet-derived growth factor receptor, stem cell factor receptor (c-kit), FMS-like tyrosine kinase-3 receptor, and protooncogene tyrosine kinase receptor . By blocking these receptors, this compound disrupts the signaling pathways that promote tumor cell proliferation, survival, and angiogenesis, leading to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The table below compares Famitinib L-Malate with Sunitinib Malate and Cabozantinib Malate, focusing on molecular properties, targets, and clinical applications:
| Parameter | This compound | Sunitinib Malate | Cabozantinib Malate |
|---|---|---|---|
| Molecular Formula | Not explicitly provided* | C₂₂H₂₇FN₄O₂·C₄H₆O₅ | C₂₈H₂₄FN₃O₅·C₄H₆O₅ |
| Molecular Weight | Not explicitly provided* | 532.56 g/mol | Not explicitly provided* |
| Primary Targets | VEGFR, PDGFR, c-Kit | VEGFR, PDGFR, RET, FLT3 | VEGFR, MET, AXL, RET |
| Indications | Advanced solid tumors | RCC, GIST, pancreatic neuroendocrine tumors | Medullary thyroid cancer, RCC |
| Key Pharmacokinetic Traits | Improved solubility via L-malate | Half-life: 40–60 hours; bioavailability: ~95% | Half-life: ~55 hours; bioavailability: ~81% |
Formulation Advantages of L-Malate
The L-malate salt in Famitinib, Sunitinib, and Cabozantinib improves drug stability and absorption. Evidence from plant biochemistry highlights malate’s role in modulating enzyme activity under varying pH conditions, a property that may analogously enhance drug solubility and intracellular uptake in human systems .
Notes
Evidence Limitations : Direct data on this compound are absent in the provided sources; comparisons rely on structural analogs and malate salt biochemistry .
Malate’s Biochemical Role : While plant studies demonstrate malate’s pH-dependent enzyme modulation (e.g., PEP carboxylase inhibition at 5 mM ), its pharmaceutical application focuses on physicochemical optimization rather than direct metabolic effects.
Regulatory Considerations : Bioequivalence studies for malate salts must address batch consistency and stability, as emphasized in chemical drug guidelines .
Biological Activity
Famitinib L-Malate is a novel compound classified as a multi-targeted receptor tyrosine kinase inhibitor, primarily developed for the treatment of various cancers. Its biological activity is characterized by the inhibition of multiple receptor tyrosine kinases (RTKs), which play crucial roles in tumor growth and angiogenesis. This article explores the biological activity of this compound, detailing its mechanisms, clinical efficacy, metabolic pathways, and safety profile.
This compound exerts its therapeutic effects through the inhibition of several key RTKs, including:
- Vascular Endothelial Growth Factor Receptor (VEGFR) : Involved in angiogenesis.
- Platelet-Derived Growth Factor Receptor (PDGFR) : Plays a role in cell proliferation and survival.
- c-Kit : Associated with hematopoiesis and germ cell development.
- FMS-like Tyrosine Kinase-3 (FLT3) : Important in hematopoiesis and leukemogenesis.
- RET : Involved in neuronal development and oncogenesis.
The inhibition of these receptors leads to decreased tumor growth and reduced vascularization, making Famitinib a promising candidate for cancer therapy .
Clinical Efficacy
Famitinib has demonstrated significant antitumor activity across various cancer types, particularly in advanced genitourinary and gynecological cancers. A multicenter, randomized, double-blinded, placebo-controlled Phase II clinical trial evaluated Famitinib's efficacy in metastatic colorectal cancer (mCRC). Key findings from this study include:
| Parameter | Famitinib Group | Placebo Group | P-Value |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 2.8 months | 1.5 months | 0.004 |
| Disease Control Rate (DCR) | 59.8% | 31.4% | 0.002 |
| Objective Response Rate (ORR) | 2.2% | 0.0% | 0.540 |
| Median Overall Survival (OS) | 7.4 months | 7.2 months | 0.657 |
The results indicate that Famitinib significantly prolongs PFS compared to placebo, with an acceptable safety profile .
Case Studies
-
Combination Therapy with Camrelizumab :
A Phase II study assessed the combination of Famitinib with camrelizumab (a PD-1 inhibitor) in patients with advanced renal cell carcinoma (RCC). The combination showed an objective response rate of 60.5% , with a median PFS of 14.6 months , indicating enhanced efficacy when used together . -
Safety Profile :
In another clinical evaluation, Famitinib was generally well-tolerated, with most adverse events being mild to moderate. The most common grade 3–4 adverse events included hypertension (11.1%), hand-foot syndrome (10.1%), thrombocytopenia (10.1%), and neutropenia (9.1%) .
Metabolic Pathways
Famitinib undergoes extensive metabolism primarily through cytochrome P450 enzymes, particularly CYP3A4/5. The main metabolic processes include:
- Oxidative Deamination
- N-desethylation
- Oxidative Defluorination
The major metabolite identified is N-desethylfaminitib, which retains some pharmacological activity but is less potent than the parent compound . The pharmacokinetic profile indicates that Famitinib has moderate bioavailability (~40.9%) and a long half-life (~9.5 hours), allowing for effective dosing regimens .
Q & A
Basic Research Questions
Q. What are the validated experimental protocols for assessing Famitinib L-Malate’s pharmacokinetic profile in preclinical models?
- Methodological Answer : Pharmacokinetic studies should follow FDA guidelines for bioanalytical method validation, including parameters such as accuracy (85–115%), precision (CV ≤15%), selectivity (no interference from matrix components), and stability under storage conditions . Protocols must detail plasma sample preparation, LC-ESI-MS/MS parameters, and calibration curve validation using spiked plasma samples. Include cross-validation with established tyrosine kinase inhibitors (e.g., sunitinib) to ensure comparability .
Q. How should researchers design dose-response studies for this compound in xenograft models to minimize inter-study variability?
- Methodological Answer : Use a factorial design with at least three dose levels (e.g., 10 mg/kg, 20 mg/kg, 40 mg/kg) and a negative control. Randomize animal groups to account for litter and cage effects. Tumor volume measurements should follow RECIST criteria, with blinding to treatment groups. Statistical power analysis (α=0.05, β=0.2) must justify sample size (n≥8/group) .
Q. What are the essential physicochemical characterization requirements for this compound in synthetic studies?
- Methodological Answer : Full characterization includes HPLC purity (>98%), 1H/13C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (for polymorph identification). Report melting points, solubility in DMSO/PBS, and stability under light/temperature. Cross-reference IUPAC nomenclature and provide spectral data in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different cancer cell lines?
- Methodological Answer : Apply the FINERMAPS framework to evaluate study feasibility and data appropriateness. Re-analyze raw data for batch effects (e.g., passage number, serum lot variations). Use meta-analysis tools (e.g., RevMan) to compare IC50 values across studies, adjusting for covariates like hypoxia or genetic drift. Validate findings with orthogonal assays (e.g., Western blot for target phosphorylation) .
Q. What statistical methods are recommended for handling heterogeneous response data in this compound combination therapy trials?
- Methodological Answer : Employ mixed-effects models to account for patient-specific variability. Use Kaplan-Meier survival analysis with log-rank tests for time-to-event endpoints. For synergistic effects, calculate combination indices (CI) via the Chou-Talalay method, ensuring dose-normalization against monotherapies. Pre-specify stratification factors (e.g., EGFR mutation status) in the statistical analysis plan .
Q. How should researchers optimize this compound’s analytical method for metabolite identification in human plasma?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with stable isotope labeling to trace metabolites. Use in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolites, followed by MS/MS fragmentation matching. Validate metabolite stability under freeze-thaw cycles and long-term storage (-80°C). Report extraction recovery rates and matrix effects using post-column infusion experiments .
Q. What strategies ensure reproducibility of this compound’s anti-angiogenic effects in 3D tumor spheroid models?
- Methodological Answer : Standardize spheroid generation via hanging-drop or microfluidic platforms. Quantify angiogenesis using confocal microscopy (CD31 staining) and image analysis software (e.g., ImageJ). Include positive (VEGF) and negative (bevacizumab) controls. Predefine acceptance criteria for spheroid size (e.g., 200–300 µm diameter) and oxygen gradient stability .
Data Management and Reporting
Q. How should researchers structure supplementary materials for this compound studies to comply with FAIR principles?
- Methodological Answer : Supplementary files must include raw spectral data (NMR, HRMS), unedited gel/blot images, and anonymized patient datasets. Use repositories like Chemotion or RADAR4Chem for FAIR compliance, ensuring metadata tags for compound ID, experimental conditions, and license (CC BY 4.0). Link datasets to persistent identifiers (DOIs) in the main manuscript .
Q. What are the best practices for reconciling conflicting in vitro and in vivo toxicity data for this compound?
- Methodological Answer : Re-evaluate in vitro assays for physiological relevance (e.g., 3D liver models vs. 2D hepatocytes). Perform toxicokinetic profiling to compare plasma/tissue concentrations. Use benchmark dose modeling (BMD) to extrapolate in vitro IC50 values to in vivo doses. Cross-validate with histopathology data from repeat-dose toxicity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
